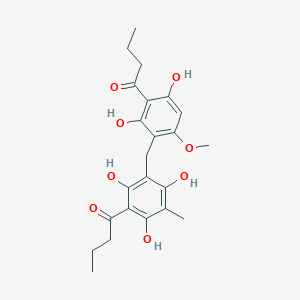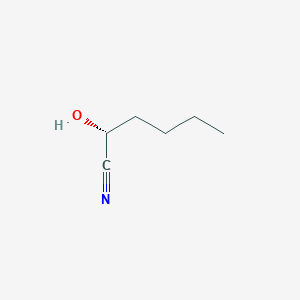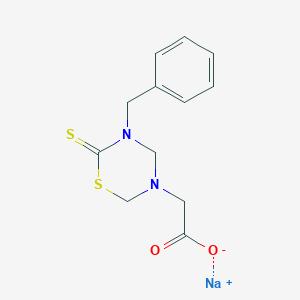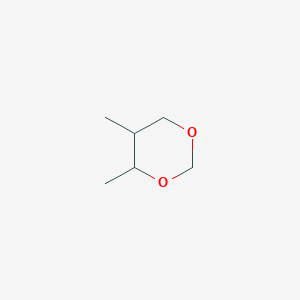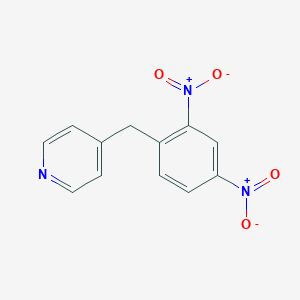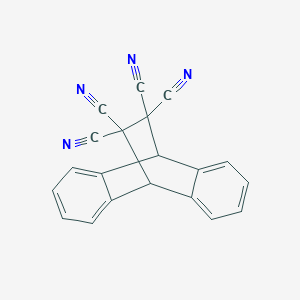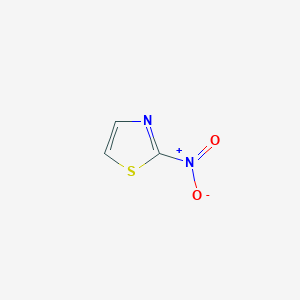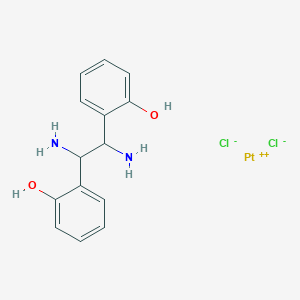
Bhpedp
Vue d'ensemble
Description
Bhpedp is a chemical compound that has been extensively researched in the field of medicinal chemistry. It is a synthetic compound that has been shown to have potential therapeutic applications in various diseases. Bhpedp has been studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis of Bhpedp can be achieved through a multi-step process starting from commercially available starting materials.
Starting Materials
2,6-dimethylphenol, 1,3-propanediol, 2,2'-bipyridine, triethylamine, phosphorus oxychloride, sodium borohydride, hydrochloric acid, sodium hydroxide, ethyl acetate, toluene, methanol
Reaction
The first step involves the synthesis of 2,6-dimethylphenol by reacting 2-methylpropan-2-ol with sodium hydroxide., The second step involves the synthesis of 4,4'-bipyridine by reacting 2,2'-bipyridine with phosphorus oxychloride and then with sodium borohydride., The third step involves the synthesis of 2,6-bis(2-hydroxyethyl)pyridine by reacting 4,4'-bipyridine with 1,3-propanediol and triethylamine in toluene., The final step involves the synthesis of Bhpedp by reacting 2,6-dimethylphenol with 2,6-bis(2-hydroxyethyl)pyridine in the presence of hydrochloric acid and then recrystallizing the product from ethyl acetate/methanol.
Mécanisme D'action
The mechanism of action of Bhpedp is not fully understood. However, it has been suggested that Bhpedp exerts its therapeutic effects by interacting with various cellular targets, including enzymes and receptors. For example, in cancer cells, Bhpedp has been shown to inhibit the activity of topoisomerase II, which is an enzyme that is involved in DNA replication. In diabetes research, Bhpedp has been shown to activate AMP-activated protein kinase, which is a key regulator of glucose and lipid metabolism.
Effets Biochimiques Et Physiologiques
Bhpedp has been shown to have various biochemical and physiological effects. In cancer research, Bhpedp has been shown to induce apoptosis, inhibit cell proliferation, and inhibit angiogenesis. In diabetes research, Bhpedp has been shown to improve insulin sensitivity, reduce blood glucose levels, and reduce oxidative stress. In Alzheimer's disease research, Bhpedp has been shown to inhibit the formation of amyloid-beta plaques and reduce neuroinflammation.
Avantages Et Limitations Des Expériences En Laboratoire
Bhpedp has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has been extensively studied for its potential therapeutic applications, which makes it a promising candidate for further research. However, Bhpedp also has some limitations for lab experiments. It has a low solubility in water, which can make it difficult to administer in vivo. It also has a short half-life, which can limit its efficacy in vivo.
Orientations Futures
There are several future directions for Bhpedp research. One direction is to study its potential therapeutic applications in other diseases, such as cardiovascular disease and neurodegenerative diseases. Another direction is to improve its pharmacokinetic properties, such as its solubility and half-life, to enhance its efficacy in vivo. Additionally, further research is needed to fully understand the mechanism of action of Bhpedp and its cellular targets.
Applications De Recherche Scientifique
Bhpedp has been studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and Alzheimer's disease. In cancer research, Bhpedp has been shown to inhibit the growth of cancer cells by inducing apoptosis. In diabetes research, Bhpedp has been shown to improve insulin sensitivity and reduce blood glucose levels. In Alzheimer's disease research, Bhpedp has been shown to inhibit the formation of amyloid-beta plaques, which are a hallmark of the disease.
Propriétés
IUPAC Name |
2-[1,2-diamino-2-(2-hydroxyphenyl)ethyl]phenol;platinum(2+);dichloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2.2ClH.Pt/c15-13(9-5-1-3-7-11(9)17)14(16)10-6-2-4-8-12(10)18;;;/h1-8,13-14,17-18H,15-16H2;2*1H;/q;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFFDXWRYNQKTML-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(C2=CC=CC=C2O)N)N)O.[Cl-].[Cl-].[Pt+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2N2O2Pt | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bhpedp | |
CAS RN |
142760-38-1, 138230-33-8 | |
| Record name | Platinum, dichloro[2,2′-[1,2-di(amino-κN)-1,2-ethanediyl]bis[phenol]]-, [SP-4-2-[R-(R*,R*)]]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=142760-38-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dichloro(1,2-bis(2-hydroxyphenyl)ethylenediamine)platinum II | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138230338 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1,2-Bis(2-hydroxyphenyl)ethylenediamine)dichloroplatinum (II) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142760381 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Acetamide, N-[4-(1H-imidazol-2-ylazo)phenyl]-](/img/structure/B159283.png)
![(2R,3R,4S,5R,6R)-2,3,4-trimethoxy-6-(methoxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trimethoxy-6-(methoxymethyl)oxan-2-yl]oxyoxane](/img/structure/B159285.png)
